
(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of (E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is crucial for understanding its properties and interactions. Refer to the literature for the complete structural details.
Chemical Reactions Analysis
Investigating the reactivity of this compound is essential. Researchers have likely explored its reactions with various reagents, functional groups, and conditions. These studies provide insights into its potential applications and limitations.
Physical And Chemical Properties Analysis
Properties such as solubility, melting point, boiling point, and stability are essential for practical use. Consult relevant sources for comprehensive data on these aspects .
科学的研究の応用
Applications in DNA Binding and Staining
The study of Hoechst 33258 and its analogues, which share structural similarities with the compound , highlights their use in binding to the minor groove of double-stranded B-DNA. These compounds are utilized for fluorescent DNA staining due to their ability to penetrate cells and bind with specificity to AT-rich sequences. This application is significant in plant cell biology for chromosome and nuclear staining, as well as in analyzing nuclear DNA content via flow cytometry (Issar & Kakkar, 2013).
Antioxidant Activity Determination
In the domain of antioxidant research, compounds with phenylpiperazine units, akin to the structure of interest, are evaluated using various assays. A comprehensive review on the analytical methods used in determining antioxidant activity outlines the significance of these methods, including tests based on the transfer of a hydrogen atom or an electron, in assessing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Medicinal Chemistry and Drug Design
The versatility of the N-phenylpiperazine scaffold, closely related to our compound of interest, is explored in the context of medicinal chemistry, especially for CNS disorders. This scaffold is recognized for its 'druglikeness' and is considered a starting point for rational drug design, suggesting a broad spectrum of potential therapeutic applications beyond CNS-related conditions (Maia, Tesch, & Fraga, 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-2-27-19-11-7-6-8-17(19)16-20-21(26)23-22(28-20)25-14-12-24(13-15-25)18-9-4-3-5-10-18/h3-11,16H,2,12-15H2,1H3/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKDLZXVJRWXTO-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

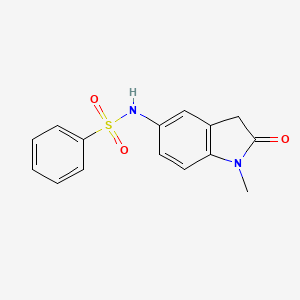
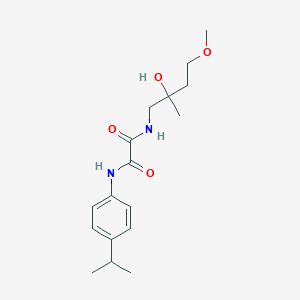


![6-{3-[(3,4-difluorobenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2780099.png)
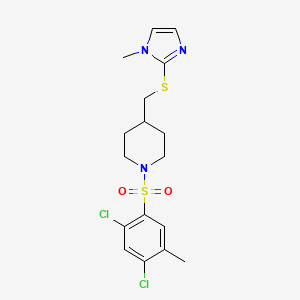

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2780103.png)
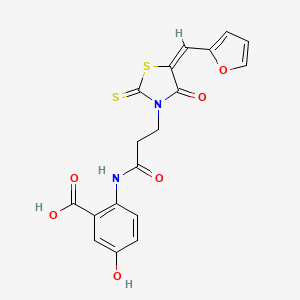

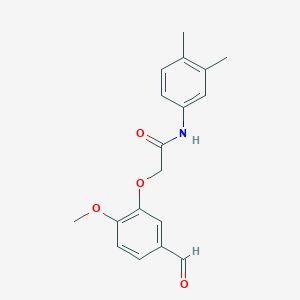
![2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2780111.png)
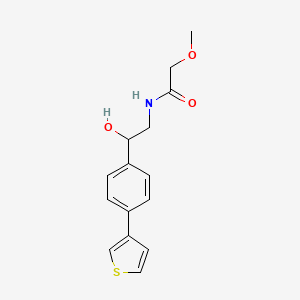
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/no-structure.png)